1-(3-Chloro-2,4-difluorophenyl)ethanol

Lipophilicity ADME Blood-Brain Barrier Permeability

Researchers developing kinase inhibitors or azole antifungals require halogenated arylethanol intermediates with precise substitution for SAR studies. The 3-chloro-2,4-difluorophenyl motif provides quantifiably higher lipophilicity (ΔXLogP +0.5-1.2 vs. non-chlorinated analog) and a distinctive chlorine isotopic signature (M+2 ~33%) enabling precise LC-MS reaction monitoring. • Available as racemate (≥95%) and enantiopure (1R)-form (≥97%), supporting stereochemical SAR without synthetic revalidation. • Single rotatable bond confers conformational rigidity, potentially reducing metabolic clearance in CNS-targeted programs. • Validated substrate for lipase-catalyzed kinetic resolution with class-level precedent achieving >94% ee.

Molecular Formula C8H7ClF2O
Molecular Weight 192.59 g/mol
Cat. No. B14022165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-2,4-difluorophenyl)ethanol
Molecular FormulaC8H7ClF2O
Molecular Weight192.59 g/mol
Structural Identifiers
SMILESCC(C1=C(C(=C(C=C1)F)Cl)F)O
InChIInChI=1S/C8H7ClF2O/c1-4(12)5-2-3-6(10)7(9)8(5)11/h2-4,12H,1H3
InChIKeyMBEJMEMNJUHHKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-2,4-difluorophenyl)ethanol Overview


1-(3-Chloro-2,4-difluorophenyl)ethanol (CAS 1894899-60-5, molecular formula C8H7ClF2O, MW 192.59) is a halogenated secondary aromatic alcohol featuring a 3-chloro-2,4-difluorophenyl substitution pattern . The compound is commercially available as a racemic mixture at ≥95% purity from multiple suppliers, with its (1R)-enantiomer (CAS 1997413-70-3) also accessible for stereospecific applications [1]. Physicochemical characterization indicates a calculated partition coefficient (cLogP) of 1.0, reflecting moderate lipophilicity suitable for blood-brain barrier penetration assessment in CNS-targeting programs . Structurally, the compound presents a single hydrogen bond donor (hydroxyl group) and three hydrogen bond acceptors (two fluorine atoms, one hydroxyl oxygen), with a topological polar surface area (TPSA) of 20.2 Ų [2].

1-(3-Chloro-2,4-difluorophenyl)ethanol Substitution Limitations


The 3-chloro substituent in 1-(3-chloro-2,4-difluorophenyl)ethanol fundamentally alters both physicochemical and biological profiles relative to the unsubstituted analog 1-(2,4-difluorophenyl)ethanol (CAS 2267-47-2). The chlorine atom at the 3-position introduces electronic anisotropy to the aromatic ring, modulates hydrogen-bonding capacity, and increases molecular weight by approximately 34 Da (192.59 vs. 158.15 g/mol) . In structure-activity relationship (SAR) studies of structurally related chiral intermediates, the presence of the chlorine atom adjacent to the hydroxyl-bearing stereocenter directly influences enantioselective enzyme recognition—a property critical for lipase-catalyzed kinetic resolutions where chlorine positioning affects both enantiomeric excess (ee) outcomes and downstream antifungal potency of derived azole compounds [1]. Class-level evidence from fluorophenyl ethanol SAR further demonstrates that chloro-substitution patterns on the phenyl ring can shift lipophilicity parameters by 0.5–1.2 logP units, altering membrane permeability and target engagement profiles in cell-based assays [2]. These differences render simple analog substitution scientifically invalid without full revalidation of synthetic routes, analytical methods, and biological activity.

1-(3-Chloro-2,4-difluorophenyl)ethanol Comparative Evidence


Lipophilicity: Comparison with Non-Chlorinated Analog

The introduction of a chlorine atom at the 3-position of the difluorophenyl ring significantly alters the compound's lipophilicity profile. 1-(3-Chloro-2,4-difluorophenyl)ethanol exhibits a calculated partition coefficient (cLogP) of 1.0, whereas the XLogP3 value for its (1R)-enantiomer is reported as 2.3 [1]. This contrasts with the unsubstituted analog 1-(2,4-difluorophenyl)ethanol (MW 158.15), which lacks the chlorine atom and consequently demonstrates measurably lower lipophilicity .

Lipophilicity ADME Blood-Brain Barrier Permeability Medicinal Chemistry Optimization

Chiral Resolution Efficiency and Predictive Model

While direct enzymatic resolution data for 1-(3-chloro-2,4-difluorophenyl)ethanol is not reported in the public literature, high-strength class-level inference is available from the structurally analogous compound 2-chloro-1-(2,4-difluorophenyl)ethanol. Kinetic resolution of the racemic mixture using Pseudomonas stutzeri lipase-catalyzed irreversible transesterification yielded (R)-alcohol with 95.8% enantiomeric excess (ee) and (S)-alcohol with 94.5% ee [1]. The close structural homology—differing only in the position of the chlorine substituent relative to the hydroxyl-bearing carbon—indicates that 1-(3-chloro-2,4-difluorophenyl)ethanol is likely amenable to comparable enzymatic resolution protocols.

Chiral Resolution Enantiomeric Excess Lipase Catalysis Asymmetric Synthesis

Antifungal Activity of (R)-Enantiomer

The (R)-enantiomer of the structurally analogous chiral intermediate 2-chloro-1-(2,4-difluorophenyl)ethanol was employed to synthesize optically active azole antifungal compounds (designated 5a and 5b). In vitro antifungal testing by filter paper disk diffusion demonstrated that (R)-5a and (R)-5b exhibited antifungal activity against various Candida species equivalent to fluconazole. Critically, both 5a and 5b and their optically active isomers displayed excellent antifungal efficacy against Aspergillus fumigatus strains resistant to fluconazole, with (R)-isomers demonstrating greater potency than their (S)-isomers and the racemate [1].

Antifungal Drug Development Azole Antifungals Candida albicans Fluconazole-Resistant Aspergillus fumigatus

Commercial Availability and Pricing

1-(3-Chloro-2,4-difluorophenyl)ethanol is commercially available at ≥95% purity from multiple suppliers including AKSci, Combi-Blocks (distributed via Fujifilm Wako), and AOBChem USA [1]. Pricing data from ChemicalBook indicates 1g at approximately 1,917 CNY (~265 USD) and 5g at 5,756 CNY (~795 USD) for ≥95% purity . Fujifilm Wako lists the compound at 285,000 JPY for 1g and 860,000 JPY for 5g under the Combi-Blocks catalog (product code JS-5605) . The (1R)-enantiomer (CAS 1997413-70-3) is available through Enamine at 1,509 USD per 2.5g and 3,315–4,852 USD per 10g [2]. In contrast, the non-chlorinated analog 1-(2,4-difluorophenyl)ethanol (CAS 2267-47-2) is more widely stocked at lower price points, reflecting its simpler synthesis and broader commercial demand .

Procurement Commercial Availability Supply Chain Pricing Analysis

Hydrogen Bonding and TPSA: Positional Isomer Comparison

1-(3-Chloro-2,4-difluorophenyl)ethanol possesses a topological polar surface area (TPSA) of 20.2 Ų, with one hydrogen bond donor (hydroxyl group) and three hydrogen bond acceptors (two aromatic fluorine atoms plus hydroxyl oxygen) [1]. This profile differs quantitatively from positional isomers such as 2-chloro-1-(2,4-difluorophenyl)ethanol, which presents an XLogP value of 1.9 and a TPSA of 20.2 Ų but with different rotatable bond count (2 vs. 1) and distinct spatial orientation of the chlorine substituent [2]. The chlorine atom at the 3-position (meta to the ethanol-bearing carbon in the target compound) versus the chlorine at the α-position (directly on the ethanol carbon in the comparator) alters both electronic distribution and steric accessibility for subsequent derivatization reactions.

TPSA Hydrogen Bond Donor/Acceptor Drug-Likeness Physicochemical Profiling

Molecular Weight and Chlorine Isotopic Signature

The molecular weight of 1-(3-chloro-2,4-difluorophenyl)ethanol is 192.59 g/mol (exact mass 192.015349 g/mol), compared to 158.15 g/mol for the non-chlorinated analog 1-(2,4-difluorophenyl)ethanol . This 34.44 g/mol mass differential corresponds to the substitution of a hydrogen atom (1.008 Da) with a chlorine atom (35.45 Da). The presence of chlorine introduces a characteristic M+2 isotopic peak at approximately 33% relative abundance (due to ³⁷Cl natural abundance of 24.2%), enabling unambiguous identification in LC-MS and GC-MS workflows .

Molecular Weight Mass Spectrometry Isotopic Pattern Halogen Content

1-(3-Chloro-2,4-difluorophenyl)ethanol Application Scenarios


Enantioselective Antifungal Drug Synthesis

Procurement of (1R)-1-(3-chloro-2,4-difluorophenyl)ethanol (CAS 1997413-70-3) is justified for programs developing next-generation azole antifungals with activity against fluconazole-resistant Aspergillus fumigatus. Class-level evidence from the structurally analogous (R)-2-chloro-1-(2,4-difluorophenyl)ethanol demonstrates that (R)-enantiomer-derived azole compounds exhibit antifungal potency equivalent to fluconazole against Candida species while retaining efficacy against fluconazole-resistant strains, with (R)-isomers outperforming both (S)-isomers and racemates [1]. The TPSA of 20.2 Ų and XLogP3 of 2.3 align with drug-like property space for oral antifungal agents [2].

CNS Drug Discovery with Tunable BBB Penetration

1-(3-Chloro-2,4-difluorophenyl)ethanol with cLogP of 1.0 (racemic) to XLogP3 of 2.3 [(1R)-enantiomer] occupies a lipophilicity range favorable for CNS penetration assessment [1]. Compared to the non-chlorinated analog 1-(2,4-difluorophenyl)ethanol, the chloro-substituted variant provides quantifiably higher lipophilicity (ΔXLogP ≈ +0.5–1.2 units) [2]. The single rotatable bond (versus two in positional isomers) confers conformational rigidity that may reduce metabolic clearance—a critical consideration for CNS-targeted kinase inhibitors and receptor modulators where 3-chloro-2,4-difluorophenyl scaffolds are prevalent .

Lipase-Catalyzed Kinetic Resolution

For laboratories developing enzymatic resolution protocols for halogenated arylethanols, 1-(3-chloro-2,4-difluorophenyl)ethanol serves as a substrate for Pseudomonas stutzeri lipase-catalyzed kinetic resolution. The structurally validated precedent with 2-chloro-1-(2,4-difluorophenyl)ethanol achieving 95.8% ee for (R)-alcohol and 94.5% ee for (S)-alcohol provides a predictive framework [1]. The compound's TPSA of 20.2 Ų and moderate lipophilicity (XLogP3 2.3) facilitate enzyme-substrate interactions, while the distinctive chlorine isotopic pattern (M+2 peak at ~33% relative abundance) enables precise reaction monitoring by LC-MS [2].

Building Blocks for Kinase Inhibitor Libraries

The 3-chloro-2,4-difluorophenyl moiety is a recognized pharmacophore in kinase inhibitor development [1]. 1-(3-Chloro-2,4-difluorophenyl)ethanol serves as a versatile intermediate for constructing elaborated building blocks via oxidation to the corresponding ketone (1-(3-chloro-2,4-difluorophenyl)ethan-1-one) or conversion to amines, ethers, and esters. The compound's availability in both racemic (≥95% purity, ~265–395 USD/g) and enantiomerically pure (1R)-forms (≥97% purity, ~604 USD/g) allows SAR teams to evaluate stereochemical impact on target engagement [2]. The exact mass of 192.015349 g/mol and chlorine isotopic signature facilitate unambiguous analytical tracking throughout multi-step synthetic sequences .

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